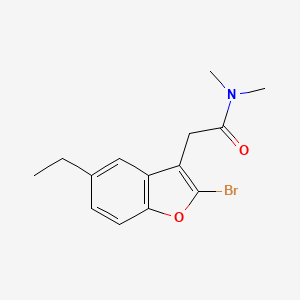
N-(2-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as FPPP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in recent years due to its potential applications in scientific research. FPPP is a potent inhibitor of the dopamine transporter and has been used in various studies to investigate the role of dopamine in the brain.
作用机制
FPPP acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter's substrate-binding site and prevents the reuptake of dopamine from the synaptic cleft. This results in increased dopaminergic neurotransmission, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by FPPP can have various biochemical and physiological effects. These effects depend on the specific brain regions and neuronal circuits involved. In general, FPPP has been shown to enhance reward-related behaviors, such as locomotor activity and drug-seeking behavior. It has also been shown to have antidepressant-like effects and to improve cognitive function in animal models of schizophrenia.
实验室实验的优点和局限性
FPPP has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize and has a long shelf life. However, FPPP has some limitations as a research tool. It has been shown to have some off-target effects, such as inhibition of the norepinephrine transporter, which can complicate the interpretation of results. Additionally, FPPP has been shown to have some toxic effects in vivo, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on FPPP. One direction is to investigate the role of FPPP in the regulation of other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate the effects of FPPP on different brain regions and neuronal circuits. This could help to elucidate the specific mechanisms by which FPPP affects behavior and physiology. Finally, there is a need for further research on the safety and toxicity of FPPP, particularly in vivo. This could help to determine the potential clinical applications of FPPP in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, FPPP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of the dopamine transporter and has been used to investigate the role of dopamine in the brain. FPPP has several advantages as a research tool, including its potency and selectivity, while also having some limitations, such as off-target effects and toxicity. Future research on FPPP could help to elucidate the specific mechanisms by which it affects behavior and physiology, as well as determine its potential clinical applications.
合成方法
The synthesis of FPPP involves the reaction of 2-fluoroaniline with 4-propylpiperazine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield FPPP. The purity of FPPP can be improved by recrystallization from ethanol.
科学研究应用
FPPP has been extensively used in scientific research to investigate the role of dopamine in the brain. It is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, FPPP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This effect has been used to study the role of dopamine in various physiological and pathological conditions, including addiction, depression, and schizophrenia.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-7-18-8-10-19(11-9-18)12-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQLDHLFCACYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![(4S)-4-[4-({[(3-cyanophenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide](/img/structure/B5325203.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![methyl 4-({2-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5325212.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)
![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)